5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 927188-96-3
VCID: VC2977474
InChI: InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2
SMILES: C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-]
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

CAS No.: 927188-96-3

Cat. No.: VC2977474

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole - 927188-96-3

Specification

CAS No. 927188-96-3
Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
IUPAC Name 5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole
Standard InChI InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2
Standard InChI Key FXHSJOKOEXARQR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-]

Introduction

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a bromomethyl group and a nitrophenyl group attached to an oxazole ring, which confers it with diverse reactivity and biological properties.

Synthesis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

The synthesis of this compound typically involves the bromination of a precursor compound. A common method includes the reaction of 3-(4-nitrophenyl)-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is generally conducted under reflux conditions to facilitate the formation of the bromomethyl group.

ReagentRoleReaction Conditions
NBSBrominating agentReflux conditions
AIBNRadical initiatorPresence of NBS
3-(4-nitrophenyl)-1,2-oxazolePrecursor compoundUnder reflux

Chemical Reactivity and Applications

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole exhibits reactivity characteristic of both halides and nitro compounds. The bromomethyl group acts as a leaving group, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This property makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals.

Potential Applications

  • Pharmaceuticals: The compound's ability to participate in nucleophilic substitution reactions makes it useful for synthesizing complex molecules with potential biological activities.

  • Agrochemicals: Its structural features suggest potential applications in the development of new agrochemicals.

Research Findings and Future Directions

Research on 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is ongoing, with a focus on exploring its biological and photochemical properties. The compound's role as a building block for more complex molecules positions it as a significant player in organic synthesis. Future studies may involve further optimization of its synthesis and exploration of its applications in various fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator